N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide - 1396872-77-7

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide

Catalog Number: EVT-2969623
CAS Number: 1396872-77-7
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent, orally bioavailable, small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. It is clinically used to treat several hematologic malignancies [, ]. Venetoclax induces apoptosis by selectively inhibiting Bcl-2, an anti-apoptotic protein overexpressed in many cancer cells.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax []. It is formed via the oxidation of the piperazine nitrogen in Venetoclax. VNO can further undergo a Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA) [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax [], formed through a Meisenheimer rearrangement of Venetoclax N-oxide []. Like VNO, VHA is a potential impurity monitored during Venetoclax manufacturing.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is a potent and selective cyclin-dependent kinase 5 (CDK5) inhibitor []. It reduces Mcl-1 protein levels in a dose-dependent manner in cancer cell lines []. Analog 24 shows synergistic anti-cancer activity when combined with the Bcl-2 inhibitor Navitoclax [].

N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (6ad)

Compound Description: Compound 6ad is a potent and selective inhibitor of human Aminopeptidase N (APN), a zinc-dependent metalloprotease implicated in cancer progression [, ]. It shows favorable physicochemical and metabolic stability properties, making it a promising lead for anti-cancer drug development [].

N-(1-(3′‐Fluoro‐[1,1′‐biphenyl]‐4‐yl)‐2‐(hydroxyamino)‐2‐oxoethyl)‐4‐(methylsulfonamido)benzamide (6f)

Compound Description: Compound 6f is a hydroxamic acid analog and a potent inhibitor of APN, displaying sub-nanomolar activity against the enzyme []. It represents a further optimization of compound 6ad, focusing on improving physicochemical properties while maintaining potent inhibitory activity.

[11C]MK-996 ([11C]N-[[4'[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide)

Compound Description: [11C]MK-996 is a carbon-11 radiolabeled derivative of MK-996, a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor []. [11C]MK-996 is used as a radiotracer in positron emission tomography (PET) for imaging and studying AT1 receptors in vivo.

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i)

Compound Description: Compound 7i is a novel histone deacetylase (HDAC) inhibitor designed based on the structure of Chidamide []. It exhibits moderate anti-proliferative activity against cancer cell lines, including Jurkat cells with an IC50 of 3.29 μmol/L []. Compound 7i also shows HDAC inhibitory activity, highlighting its potential as an anti-cancer agent.

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: Compound 7j is another novel HDAC inhibitor designed based on the structure of Chidamide []. It shows potent anti-proliferative activity against several cancer cell lines, particularly against Jurkat cells with an IC50 of 2.59 μmol/L []. Similar to 7i, compound 7j also demonstrates HDAC inhibitory activity, suggesting potential as an anti-cancer therapeutic.

2-(3′-(2-amino-2-oxoethyl)-[1,1′-biphenyl]-3-yl)-N-(5-(N,N-dimethylsulfamoyl)-2-methylphenyl)-1-propyl-1H-imidazole-5-carboxamide (9)

Compound Description: Compound 9 is a highly selective inhibitor of the prevention of activation (PoA) of mitogen-activated protein kinase-activated protein kinase 2 (MK2) []. This compound was designed to selectively target the PoA of MK2 over mitogen- and stress-activated protein kinase 1 (MSK1), both downstream substrates of p38α, aiming to improve the efficacy and safety profile compared to direct p38α inhibition for treating inflammatory conditions like rheumatoid arthritis [].

3-methyl-N-(2-methyl-5-sulfamoylphenyl)-2-(o-tolyl)imidazole-4-carboxamide (18)

Compound Description: Compound 18 is an orally bioavailable imidazole derivative that acts as a selective inhibitor of the prevention of activation (PoA) of MK2 []. Similar to compound 9, it was developed to selectively target the PoA of MK2 over MSK1, aiming to enhance efficacy and safety compared to direct p38α inhibition for treating inflammatory diseases like rheumatoid arthritis [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716)

Compound Description: SR141716 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) []. It is often used as a pharmacological tool to investigate the role of CB1 receptors in various physiological and behavioral processes, including anxiety, pain, and appetite.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is another potent and selective CB1 receptor antagonist [], often employed as a pharmacological tool in research to explore the role of CB1 receptors in various biological processes.

N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

Compound Description: OICR-9429 is a potent and selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) []. This interaction plays a crucial role in regulating gene expression, and its disruption by OICR-9429 holds promise for developing new cancer therapeutics [].

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

Compound Description: ABT-737 is a BH3 mimetic that binds to and inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL []. This compound induces apoptosis and has been investigated for its potential as an anti-cancer agent.

(R)-N-(1-(3,4′-difluoro-[1,1′-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a lanosterol analog that inhibits human cytochrome P450 51 (hCYP51), an enzyme involved in sterol biosynthesis []. It is used to study the role of hCYP51 in various cellular processes, including viral replication.

2-chloro-N-([(4′-chloro-2-methoxy[1,1′-biphenyl]-4-yl)amino]carbonyl)benzamide

Compound Description: This compound is identified as a potent insecticide, particularly effective against termites []. It is suggested for use in pest control formulations, particularly in feed mixtures.

N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide

Compound Description: This molecule is identified through virtual screening and molecular docking as a potential cyclooxygenase-2 (COX-2) inhibitor [, ]. COX-2 is a key enzyme in inflammation and pain pathways, making its inhibitors valuable for treating related conditions.

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid

Compound Description: This compound is highlighted as another potential COX-2 inhibitor based on virtual screening and molecular docking studies [, ]. Like the previous compound, its potential for COX-2 inhibition makes it relevant for developing anti-inflammatory and analgesic drugs.

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-[1,2,4]oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide (GR 127935)

Compound Description: GR 127935 is a benzamide derivative that acts as a mixed 5-HT1B/1D receptor antagonist []. These receptors are involved in serotonin signaling in the central nervous system, making GR 127935 relevant for studying conditions related to serotonin dysfunction.

N- {2- [3-chloro-5- (trifluoromethyl) -2-pyridinyl] ethyl} -2- (trifluoromethyl) benzamide

Compound Description: This compound is listed among several agrochemical active substances for use in water-dispersible agrochemical formulations []. These formulations often incorporate penetration enhancers like polyalkoxytriglycerides to improve the delivery and efficacy of the active ingredients.

cyclohexyl carbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester (URB597)

Compound Description: URB597 is an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. It is often used to study the role of the endocannabinoid system in various physiological processes [, ].

Properties

CAS Number

1396872-77-7

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide

Molecular Formula

C24H26N2O4S

Molecular Weight

438.54

InChI

InChI=1S/C24H26N2O4S/c1-24(28,21-13-9-19(10-14-21)18-7-5-4-6-8-18)17-25-23(27)20-11-15-22(16-12-20)31(29,30)26(2)3/h4-16,28H,17H2,1-3H3,(H,25,27)

InChI Key

YXRUFKNOFUMVHX-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.